N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, pyridazine, phenyl, and thiophene moieties, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.
Preparation Methods
The synthesis of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as azepane and pyridazine derivatives, followed by their coupling with phenyl and thiophene units. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group with an azepane moiety.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Sulfonation: Introduction of the sulfonamide group via sulfonation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide can be compared with other compounds featuring similar structural motifs, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- N-phenylpyrazine-2-carboxamides .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21ClN4O2S2 |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C20H21ClN4O2S2/c21-18-10-12-20(28-18)29(26,27)24-16-7-5-15(6-8-16)17-9-11-19(23-22-17)25-13-3-1-2-4-14-25/h5-12,24H,1-4,13-14H2 |
InChI Key |
JPZMDRCZUVHRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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